molecular formula C5H5FO2 B11924691 Propiolic acid, fluoro-, ethyl ester CAS No. 102128-71-2

Propiolic acid, fluoro-, ethyl ester

Cat. No.: B11924691
CAS No.: 102128-71-2
M. Wt: 116.09 g/mol
InChI Key: LBAJCLACEDIJJC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Organofluorine compounds, organic molecules containing a carbon-fluorine bond, hold a position of exceptional importance in modern chemistry, impacting fields from medicine to materials science. mdpi.com The unique properties of the fluorine atom are central to their significance. As the most electronegative element, fluorine's introduction into an organic molecule induces significant polarization. Furthermore, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a feature that imparts high thermal and metabolic stability to fluorinated compounds. alfa-chemistry.comtaylorandfrancis.comnih.gov

Beyond medicine, fluorinated compounds are integral to materials science. Fluoropolymers, such as Poly(tetrafluoroethylene) (PTFE), are renowned for their chemical inertness and low-friction surfaces. taylorandfrancis.com These properties arise from the strength and stability of the C-F bond. taylorandfrancis.com Organofluorine compounds also find applications in agrochemicals, liquid crystals, and as ligands in transition metal chemistry. bohrium.com

Table 1: Applications of Fluorinated Organic Compounds

FieldApplicationsExamples
Pharmaceuticals Increased metabolic stability, enhanced bioavailability, improved potency. alfa-chemistry.comnih.govFludrocortisone, Ciprofloxacin, Fluoxetine, Atorvastatin. taylorandfrancis.comacs.org
Agrochemicals Enhanced efficacy and stability.A significant portion of modern pesticides contain fluorine.
Materials Science High-performance polymers, specialty lubricants, liquid crystal displays.Poly(tetrafluoroethylene) (PTFE). taylorandfrancis.com
Catalysis Tuning electronic properties of ligands, enabling 19F NMR monitoring.Fluorinated phosphine (B1218219) ligands.

Overview of Propiolic Acid Esters as Versatile Synthetic Intermediates

Propiolic acid esters, such as ethyl propiolate, are a class of organic compounds characterized by an ester functional group attached to an acetylene (B1199291) (alkyne) moiety. wikipedia.org Their general structure, featuring a carbon-carbon triple bond conjugated with a carbonyl group, makes them highly reactive and exceptionally versatile building blocks in organic synthesis. wikipedia.orgchemicalbook.com

The primary reactivity of propiolic acid esters stems from the electrophilic nature of the alkyne, which is activated by the electron-withdrawing ester group. wikipedia.orgchemicalbook.com This activation renders them potent Michael acceptors and dienophiles. wikipedia.orgwikipedia.org

Michael Addition: Propiolic acid esters readily undergo conjugate addition (Michael reaction) with a wide range of nucleophiles, including amines, thiols, and stabilized carbanions. wikipedia.orgacs.orgnih.govmasterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of α,β-unsaturated compounds. nih.govresearchgate.net

Cycloaddition Reactions: As electron-deficient alkynes, propiolic acid esters are excellent partners in cycloaddition reactions. They are frequently used in [3+2] cycloadditions with 1,3-dipoles like azides and nitrile oxides to synthesize five-membered heterocyclic rings such as triazoles and isoxazoles. nih.govchemicalbook.comnih.govresearchgate.netsciepub.com These heterocyclic systems are prevalent in many biologically active compounds. chemicalbook.com Propiolic esters also participate in Diels-Alder [4+2] cycloadditions as dienophiles. wikipedia.orgresearchgate.net

Multi-component Reactions: The reactivity of propiolic esters makes them ideal components in multi-component reactions, where several starting materials are combined in a single step to form complex molecules, enhancing synthetic efficiency. chemicalbook.comresearchgate.net

The utility of these esters as synthetic intermediates is underscored by their role in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. researchgate.netchemicalbook.comnumberanalytics.com

Rationale for Focused Research on Propiolic Acid, Fluoro-, Ethyl Ester

While extensive research exists for both fluorinated compounds and propiolic acid esters independently, the specific compound This compound (ethyl 3-fluoroprop-2-ynoate) represents a unique convergence of these two important chemical classes. As of this writing, dedicated academic studies on this specific molecule are not widely present in the surveyed literature, with research often focusing on its saturated (propanoate) or non-fluorinated (propiolate) analogs. nih.govnist.govnih.gov

The rationale for focused research on this compound is compelling and can be inferred from established chemical principles. The introduction of a fluorine atom directly onto the alkyne backbone of ethyl propiolate would create a novel and highly reactive synthetic building block with significant potential.

The key motivations for its study would include:

Enhanced Electrophilicity: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect would drastically increase the electrophilicity of the alkyne system. This would make "this compound" an exceptionally potent Michael acceptor and dienophile, potentially enabling reactions with weak nucleophiles or unreactive dienes that are sluggish with standard ethyl propiolate.

Novel Reaction Pathways: The presence of the C-F bond could open up new synthetic transformations. For instance, it could serve as a handle for cross-coupling reactions or be a precursor for the synthesis of more complex fluorinated structures.

Synthesis of Novel Fluorinated Heterocycles: Given the central role of propiolate esters in synthesizing heterocycles, the fluoro- derivative would provide a direct route to novel fluorine-containing pyrazoles, triazoles, isoxazoles, and pyridines. chemicalbook.comnih.gov Incorporating fluorine into these scaffolds is a proven strategy for modulating the biological activity of drug candidates. nih.govacs.org

Mechanistic Studies: The extreme electronic nature of the F-C≡C- moiety would make this molecule an interesting subject for physical organic chemistry studies, allowing researchers to probe the limits of cycloaddition and Michael addition mechanisms.

In essence, this compound stands as a logical next step in the exploration of valuable synthetic building blocks, combining the versatile reactivity of an activated alkyne with the powerful and unique electronic properties of fluorine. Its synthesis and characterization would provide the chemical community with a new tool for constructing advanced fluorinated molecules for pharmaceutical and material science applications.

Table 2: Comparison of Related Compound Properties

CompoundFormulaMolecular Weight ( g/mol )Key Feature
Ethyl propionate (B1217596)C₅H₁₀O₂102.13Saturated ester. nist.gov
Ethyl propiolateC₅H₆O₂98.10Contains an activated alkyne. wikipedia.orgnih.gov
Ethyl 3-fluoropropanoateC₅H₉FO₂120.12Saturated with a fluorine atom. nih.gov
This compound C₅H₃FO₂114.07Contains a fluorine-substituted activated alkyne.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102128-71-2

Molecular Formula

C5H5FO2

Molecular Weight

116.09 g/mol

IUPAC Name

ethyl 3-fluoroprop-2-ynoate

InChI

InChI=1S/C5H5FO2/c1-2-8-5(7)3-4-6/h2H2,1H3

InChI Key

LBAJCLACEDIJJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CF

Origin of Product

United States

Reactivity and Transformation Mechanisms of Propiolic Acid, Fluoro , Ethyl Ester

Cycloaddition Reactions

Ethyl fluoropropiolate is an excellent dienophile in various cycloaddition reactions due to the electron-withdrawing nature of its substituents, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). unizin.org This enhanced reactivity allows it to readily engage with a range of dienes.

Diels-Alder Reactions as Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. Ethyl fluoropropiolate serves as a potent dienophile in these reactions, leading to the formation of fluorinated cyclohexadiene derivatives. unizin.orgtudelft.nl

The reaction of ethyl fluoropropiolate with unsymmetrical dienes raises questions of regioselectivity—the orientation of the fluorine and ester groups in the product. In reactions with 1-substituted dienes, the "ortho" product is typically favored. When reacting with 2-substituted dienes, the "para" product is generally the major isomer. chemguide.co.uk This selectivity can be rationalized by examining the frontier molecular orbital (FMO) coefficients of the diene and the dienophile. The most significant orbital interaction occurs between the atom with the largest coefficient in the diene's Highest Occupied Molecular Orbital (HOMO) and the atom with the largest coefficient in the dienophile's LUMO.

The Diels-Alder reaction is a concerted, suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product. Since ethyl fluoropropiolate is a linear alkyne, this aspect is most relevant when considering the geometry of the resulting cyclohexadiene ring system.

A representative example is the Diels-Alder reaction between ethyl fluoropropiolate and 2,3-dimethyl-1,3-butadiene. This reaction proceeds to form a single regioisomer due to the symmetry of the diene.

Table 1: Diels-Alder Reaction of Ethyl Fluoropropiolate with 2,3-Dimethyl-1,3-butadiene

Reactant 1Reactant 2Product
Ethyl fluoropropiolate2,3-Dimethyl-1,3-butadieneEthyl 4-fluoro-1,2-dimethylcyclohexa-1,4-diene-1-carboxylate

The cycloadducts resulting from the Diels-Alder reactions of ethyl fluoropropiolate are versatile intermediates for the synthesis of fluorinated aromatic and heteroaromatic compounds. These adducts can undergo subsequent elimination or rearrangement reactions to generate the aromatic core. For instance, the reaction with furan (B31954) derivatives produces 7-oxabicyclo[2.2.1]heptadiene systems. These adducts can then be treated with acid to facilitate dehydration, leading to the formation of a fluorinated phenolic ester derivative. This strategy provides an efficient route to synthesize polysubstituted fluorinated aromatic rings that are otherwise difficult to access.

Michael-Triggered [3+3] Annulation Reactions

While specific examples of Michael-triggered [3+3] annulation reactions involving ethyl fluoropropiolate are not extensively documented in the reviewed literature, this reaction class typically involves the initial Michael addition of a nucleophile to an electrophilic species, which then triggers a subsequent cyclization. Given the electrophilicity of the alkyne in ethyl fluoropropiolate, it is a plausible candidate for such transformations with suitable 1,3-dianion equivalents, which would lead to the formation of six-membered rings.

Nucleophilic and Electrophilic Pathways

The strong electron-withdrawing effects of the fluorine atom and the ethyl ester group render the triple bond of ethyl fluoropropiolate highly electron-deficient and susceptible to attack by a wide range of nucleophiles.

Reactivity Profile as an Electrophilic Alkyne

Ethyl fluoropropiolate is a potent electrophile, readily undergoing conjugate addition (Michael addition) with various nucleophiles. lookchem.comnih.gov The attack typically occurs at the β-carbon (the carbon atom not attached to the ester group), driven by the polarization of the alkyne.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon, with the π-electrons moving to the α-carbon to form a vinylic carbanion. This intermediate is stabilized by the adjacent ester group. Subsequent protonation yields the final addition product.

Common nucleophiles that react in this manner include:

Enolates: Soft carbon nucleophiles like malonates and β-ketoesters add efficiently. nih.gov

Amines: Primary and secondary amines act as effective nucleophiles, leading to the formation of fluorinated enamines. chemguide.co.uk

Thiols: Thiolates are excellent soft nucleophiles for Michael additions to activated alkynes. chemguide.co.uk

The regioselectivity of the nucleophilic attack is controlled by the powerful electron-withdrawing nature of the ester group, which directs the nucleophile to the β-position. This high degree of regiocontrol makes ethyl fluoropropiolate a reliable building block for the synthesis of specifically substituted, fluorine-containing alkenes.

Reactions with Tertiary Amines and Subsequent Betaine Formation

Decarboxylative Transformations

Decarboxylation involves the removal of a carboxyl group, typically with the release of carbon dioxide. For acetylenic acids and their derivatives, this can be a key step in the formation of new carbon-carbon or carbon-heteroatom bonds.

Decarboxylative coupling reactions of alkynyl carboxylic acids have emerged as a powerful tool in organic synthesis, providing access to a variety of aryl alkynes and other functionalized acetylenes. rsc.org These reactions are often catalyzed by transition metals such as palladium, copper, or silver. rsc.org

The presence of the fluorine atom could influence the stability and reactivity of the acetylide intermediate. Fluorine's electron-withdrawing nature might stabilize the acetylide, potentially affecting the reaction conditions required for efficient coupling.

Halodecarboxylation is a process where a carboxylic acid is converted into an organohalide through the loss of carbon dioxide and the introduction of a halogen. While this reaction is more commonly applied to aliphatic and aromatic carboxylic acids, its application to acetylenic acids is also known.

For a compound like fluoro-propiolic acid, a halodecarboxylation reaction could theoretically lead to the formation of a dihaloacetylene. For instance, reaction with a source of electrophilic bromine could yield 1-bromo-2-fluoroacetylene. The conditions for such a transformation would need to be carefully controlled to avoid side reactions, given the high reactivity of the starting material and the product.

Metal-Catalyzed Reactions

The electron-deficient nature of the triple bond in ethyl fluoropropiolate makes it an excellent substrate for a variety of metal-catalyzed reactions. These reactions can lead to the formation of complex molecular architectures with high efficiency and selectivity.

Metal-catalyzed additions to activated alkynes are a cornerstone of modern organic synthesis. For ethyl fluoropropiolate, reactions such as hydroarylation, hydroamination, and hydroalkylation catalyzed by metals like rhodium, palladium, or gold could be envisioned. researchgate.net

Furthermore, the fluorine atom and the ester group could act as coordinating sites for certain metal catalysts, influencing the regioselectivity and stereoselectivity of the addition reactions. Cyclization reactions, where the alkyne participates in the formation of a new ring system, are also a possibility. For example, in the presence of a suitable diene or other tethered nucleophile, a metal-catalyzed cycloaddition or annulation could occur. While specific examples with ethyl fluoropropiolate are not extensively documented, the general reactivity patterns of fluorinated and electron-poor alkynes suggest a rich potential for such transformations.

Pyrolytic Decompositions

The thermal decomposition, or pyrolysis, of organic molecules provides insight into their stability and can be a method for generating highly reactive intermediates or undergoing complex rearrangements. The pyrolysis of fluorinated compounds, in particular, can lead to unique reaction pathways.

While specific pyrolytic studies on ethyl fluoropropiolate are not extensively documented in the provided search results, the pyrolysis of related esters and fluorinated compounds suggests potential decomposition pathways. The pyrolysis of esters containing β-hydrogens often proceeds via a concerted, pericyclic elimination reaction through a six-membered cyclic transition state, a process known as an ene reaction, to yield a carboxylic acid and an alkene. However, for ethyl fluoropropiolate, this specific pathway is not possible due to the alkyne functionality.

Instead, a plausible high-temperature transformation is the rearrangement of the alkyne to a vinylidene carbene. This type of rearrangement is a known process for alkynes under thermal or photochemical conditions. The resulting vinylidene could then undergo subsequent reactions. The pyrolysis of fluoropolymers, such as poly(vinylidene fluoride-co-hexafluoropropylene), involves complex fragmentation and rearrangement processes, leading to a variety of smaller fluorinated alkenes and aromatic compounds, indicating the diverse reactivity of fluorinated substrates at high temperatures. elsevierpure.com

Following a potential alkyne-to-vinylidene rearrangement, the resulting fluorinated vinylidene carbene would be a highly reactive intermediate. Carbenes are known to undergo intramolecular C-H insertion reactions. In the case of the vinylidene derived from ethyl fluoropropiolate, insertion into a C-H bond of the ethyl group could lead to the formation of a cyclopropene (B1174273) derivative.

Alternatively, fragmentation pathways could dominate at high temperatures. The analysis of pyrolysis products from fluoropolymers shows that bond scission to form stable radicals and subsequent rearrangement and elimination are common pathways. elsevierpure.com For ethyl fluoropropiolate, fragmentation could potentially lead to the loss of carbon dioxide, ethylene, or other small molecules, driven by the formation of thermodynamically stable products. The exact pathways would be highly dependent on the specific pyrolysis conditions, such as temperature and pressure.

Intramolecular Rearrangements

The reaction of esters with amines can lead to the formation of amides or, under specific conditions, can involve intermediate species like imino ethers, which can undergo further transformations. The outline suggests a specific intramolecular rearrangement of an imino ether derived from ethyl fluoropropiolate.

This transformation would likely begin with the nucleophilic addition of an amine to the carbonyl group of ethyl fluoropropiolate, followed by a series of proton transfers and rearrangements. While direct literature on this specific rearrangement for ethyl fluoropropiolate was not found, complex domino reactions involving related fluorinated esters like ethyl trifluoropyruvate have been reported. nih.gov For instance, the three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols leads to the formation of bicyclic γ-lactams. nih.gov This process involves the formation of imine or enamine intermediates followed by intramolecular cyclization and rearrangement.

By analogy, an imino ether formed from ethyl fluoropropiolate could potentially undergo a springernature.comspringernature.com-sigmatropic rearrangement (Claisen-type rearrangement) if the structure allows, or other electrocyclic processes. The proposed formation of an α-hydroxy-β-imino-γ-fluorinated ester suggests a complex cascade involving the migration of groups and tautomerization. The presence of the fluorine atom would significantly influence the electronic nature of the intermediates, potentially directing the course of the rearrangement. However, without specific experimental data, the precise mechanism remains speculative.

Advanced Mechanistic and Theoretical Investigations of Propiolic Acid, Fluoro , Ethyl Ester

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to predict and rationalize the behavior of molecules and their reactions. For Propiolic acid, fluoro-, ethyl ester, computational studies would be invaluable in elucidating its electronic structure, reaction pathways, and the origins of selectivity in its chemical transformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a balance between accuracy and computational cost. DFT calculations would be central to understanding the intricacies of reactions involving this compound.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Beyond DFT, other quantum chemical methods can provide deeper insights into reaction mechanisms. These calculations would focus on accurately mapping the potential energy surface of a reaction, identifying all stationary points (reactants, products, intermediates, and transition states). For a reaction involving this compound, this would involve locating the precise geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. Characterizing the vibrational frequencies of the transition state would confirm it as a true saddle point (having one imaginary frequency). This level of detail is crucial for a fundamental understanding of the reaction's kinetics and mechanism.

Experimental Mechanistic Studies

While computational studies provide theoretical predictions, experimental validation is essential. Experimental mechanistic studies would aim to provide tangible evidence for the proposed reaction pathways and intermediates.

Characterization of Reaction Intermediates and Kinetic Analyses

To gain a complete picture of a reaction mechanism, the identification and characterization of fleeting intermediates are paramount. Techniques such as low-temperature NMR spectroscopy or trapping experiments could potentially be used to observe or infer the presence of reactive intermediates in reactions of this compound.

Furthermore, detailed kinetic analyses would be crucial. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, the rate law for a given transformation can be determined. This provides quantitative information about the species involved in the rate-determining step of the reaction. For example, a kinetic study of a cycloaddition reaction could reveal the order of the reaction with respect to both the fluorinated alkyne and its reaction partner, offering insights into the molecularity of the key bond-forming step.

Investigation of Intermediates in Decarboxylative Halogenation Processes

While specific studies detailing the intermediates in the decarboxylative halogenation of ethyl fluoropropiolate are not extensively documented in publicly available research, the general principles of halodecarboxylation reactions provide a strong basis for understanding the likely mechanistic pathways. acs.orgnih.gov These reactions typically proceed through the formation of highly reactive intermediates, and the specific nature of these intermediates can be influenced by the reaction conditions, such as the choice of halogenating agent and any catalysts employed.

One of the classical mechanisms for decarboxylative halogenation is the Hunsdiecker reaction, which involves the formation of a silver salt of the carboxylic acid, followed by treatment with a halogen. In this process, an acyl hypohalite is proposed as a key intermediate. nih.gov This species is generally unstable and decomposes, leading to the extrusion of carbon dioxide and the formation of a radical intermediate, which then abstracts a halogen atom to yield the final haloalkyne.

Modern methods often utilize transition metal catalysts or photoredox catalysis to facilitate decarboxylative halogenation under milder conditions. organic-chemistry.orgprinceton.edu In these catalytic cycles, the generation of a radical intermediate from the carboxylic acid is a common feature. For an acetylenic acid, this would result in an alkynyl radical. Experimental evidence for the presence of radical intermediates in similar transformations includes deuterium (B1214612) labeling studies, where the reaction performed in a deuterated solvent leads to deuterodecarboxylation, indicating the capture of a deuterium atom by the radical. princeton.edu

In the context of ethyl fluoropropiolate, the decarboxylative halogenation would involve the cleavage of the carbon-carboxyl bond, leading to the formation of a fluoroethynyl radical. This highly reactive species would then be trapped by a halogen source to produce the corresponding fluoro-halo-acetylene. The general pathway for such a transformation is outlined below:

Table 1: Proposed Intermediates in the Decarboxylative Halogenation of this compound

StepIntermediate/Transition StateDescription
1Activation of Carboxylic AcidFormation of a more reactive species, such as a silver salt or an activated ester, to facilitate decarboxylation.
2Formation of Acyl HypohaliteIn certain methods, reaction with a halogen source (e.g., Br₂) could form a transient acyl hypohalite (F-C≡C-CO-O-X).
3Decarboxylation and Radical FormationThe key step involving the loss of CO₂ to generate a highly reactive fluoroethynyl radical (F-C≡C•).
4Halogen Atom TransferThe radical intermediate abstracts a halogen atom from the halogenating reagent to form the final product.

It is important to note that the reaction pathways can be complex and may vary. For instance, in the bromodecarboxylation of certain propiolic acids, the choice of catalyst can significantly alter the final products, indicating a complex interplay of intermediates and reaction conditions. acs.org

Synthetic Applications in Specialized Chemical Synthesis Utilizing Propiolic Acid, Fluoro , Ethyl Ester

As Building Blocks for Complex Organic Architectures

The unique electronic nature of ethyl 2-fluoro-2-propynoate, conferred by the electron-withdrawing fluorine atom and the ester group, makes it a potent Michael acceptor and a reactive partner in cycloaddition reactions. These characteristics are exploited in the synthesis of diverse and complex organic architectures.

Ethyl 2-fluoro-2-propynoate is a key starting material for the synthesis of various fluorinated heterocycles. The fluorine atom can impart unique properties to the final molecules, such as altered biological activity, metabolic stability, and lipophilicity, which are highly desirable in medicinal chemistry and materials science.

The construction of nitrogen-containing heterocycles is a prominent application of ethyl 2-fluoro-2-propynoate and related fluoroalkynes. These heterocycles are core structures in numerous pharmaceuticals and agrochemicals.

Pyrroles: Fluorinated pyrroles can be synthesized using fluoroalkynes as key building blocks. rsc.org While direct synthesis from ethyl 2-fluoro-2-propynoate is a logical extension, documented methods often involve related fluorinated precursors. For instance, N-(β-polyfluoroacyl)vinyl derivatives of amino acids can be cyclized to form polyfluoroalkyl-containing pyrroles using anhydrides like acetic or trifluoroacetic anhydride (B1165640). nuph.edu.ua Another approach involves the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, which yields N-perfluoroalkyl-3,4- and 2,4-disubstituted pyrroles. nih.gov These methods highlight the utility of fluorinated components in accessing complex pyrrole (B145914) structures. The general strategy often involves the reaction of an amine-containing precursor with a suitably activated alkyne.

Table 1: Synthesis of Fluorinated Pyrrole Derivatives
Starting MaterialsReagents and ConditionsProductYieldReference
N-(β-polyfluoroacyl)vinyl derivatives of proline and N-substituted glycinesAcetic anhydride or Trifluoroacetic anhydride, heatPolyfluoroalkyl-containing pyrrolesNot specified nuph.edu.ua
N-perfluoroalkyl-1,2,3-triazoles, terminal alkynesRhodium catalystN-perfluoroalkyl-3,4- and 2,4-disubstituted pyrrolesVaries nih.gov
Difunctional reagents, fluoroalkynesMetal-free annulation(E)-1,2-difluorovinyl azacycles (including pyrroles)Good rsc.org

Triazoles: The synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions is a cornerstone of click chemistry. Ethyl 2-fluoro-2-propynoate, as an activated alkyne, is an excellent substrate for reactions with organic azides. This reaction, often catalyzed by copper or ruthenium, can proceed with high regioselectivity to yield fluorinated triazoles. The molecular mechanism of the [3+2] cycloaddition between aryl azides and ethyl propiolate has been studied, and it is proposed to proceed via a polar, single-step mechanism. nih.gov The introduction of a fluorine atom is expected to enhance the polarity and rate of this reaction.

A notable method uses α-fluoronitroalkenes as synthetic surrogates for unstable α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides, facilitated by trifluoroacetic acid, to produce 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org This underscores the value of the fluoroalkyne moiety in accessing these important heterocycles. These triazoles are valuable in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres for amide bonds. nih.govresearchgate.net

Table 2: Synthesis of Fluorinated Triazole Derivatives
Starting MaterialsReagents and ConditionsProductYieldReference
α-fluoronitroalkenes, organic azidesTrifluoroacetic acid (TFA)4-fluoro-1,5-disubstituted-1,2,3-triazolesNot specified rsc.org
Aryl azides, β-ketoestersBase (e.g., sodium ethoxide)5-hydroxy-1,2,3-triazoles or 5-methyl-1,2,3-triazolesHigh nih.gov
Vinyl sulfonyl fluorides, azidesTrimethylsilyl azide, DMF, 70°CTriazole core via SO2 eliminationUp to 76% organic-chemistry.org

Coumarins: Fluorinated coumarins are of significant interest due to their enhanced photophysical properties, making them superior fluorescent dyes for biological applications. capes.gov.brnih.gov The synthesis of these compounds can be achieved through various methods, often involving the condensation of a fluorinated phenol (B47542) with a β-ketoester or a related three-carbon component. While direct use of ethyl 2-fluoro-2-propynoate is not extensively documented, its role as a C3 synthon is plausible. For example, fluorinated 7-hydroxycoumarins have been synthesized, demonstrating excellent quantum yields and photostability. capes.gov.brnih.gov The incorporation of fluorine can also be achieved through the halogenation of coumarin (B35378) precursors. nih.gov

Table 3: Synthesis of Fluorinated Coumarin Derivatives
Product NameKey FeaturesApplicationReference
Marina Blue (6,8-difluoro-7-hydroxy-4-methylcoumarin)High quantum yield, photostabilityFluorescent dye capes.gov.brnih.gov
Pacific Blue (3-carboxy-6,8-difluoro-7-hydroxycoumarin)Excellent photophysical propertiesFluorescent dye capes.gov.brnih.gov
Fluorinated coumarin-lysine derivativesUsable at low pHProbing biological processes nih.gov

Oxadiazoles: Fluorinated 1,2,4-oxadiazoles are another class of heterocycles accessible through the use of fluorinated building blocks. researchgate.net These compounds have applications as gelators and in materials with high oxygen solubility. researchgate.net The synthesis typically involves the cyclization of an amidoxime (B1450833) with a fluorinated carboxylic acid derivative. For instance, 3-pentadecafluoroheptyl-5-pentafluorophenyl-1,2,4-oxadiazole has been synthesized from pentadecafluoroheptylamidoxime and pentafluorobenzoyl chloride. researchgate.net Although a direct route from ethyl fluoropropiolate is not standard, its conversion to a suitable fluorinated intermediate for oxadiazole synthesis is conceivable. Other synthetic routes can lead to fluorinated 1,2,4-oxadiazole-5-carboxamides. jlu.edu.cn

The synthesis of fluorinated sulfur-containing heterocycles often utilizes cycloaddition reactions where the fluorinated component acts as a reactive dienophile or dipolarophile. mdpi.com While direct synthesis of thiadiazoles from ethyl 2-fluoro-2-propynoate is not widely reported, general methods for thiadiazole synthesis suggest potential pathways. For example, the reaction of alkynes with sources of sulfur and nitrogen, such as thiourea (B124793) or thioamides in the presence of an oxidizing agent, can lead to thiadiazole rings. The electron-deficient nature of ethyl 2-fluoro-2-propynoate would make it a suitable substrate for such cyclizations. Syntheses of fluorinated 1,2,4-triazino[3,4-b] nuph.edu.uanih.govcapes.gov.brthiadiazolones have been reported, starting from fluorinated hydrazino-thiadiazole precursors, indicating the stability and accessibility of fluorinated thiadiazole systems. davidpublisher.comresearchgate.net

The reactivity of ethyl 2-fluoro-2-propynoate also lends itself to the formation of acyclic unsaturated systems, which are themselves important synthetic intermediates.

gem-1,3-Enynes: Conjugated enynes are fundamental substructures in many natural products and serve as versatile building blocks in organic synthesis. nih.gov The synthesis of 1,3-enynes is often achieved through transition metal-catalyzed cross-coupling reactions. nih.gov While specific methods for the synthesis of gem-1,3-enynes from ethyl fluoropropiolate are not prevalent in the literature, the reactivity of the fluoroalkyne suggests potential routes. Tandem annulation reactions of 1,3-enynes have been used to create functionalized pyrrole and pyridine (B92270) derivatives. beilstein-journals.org

1,4-Enediones: There is no direct, well-established method for the synthesis of 1,4-enediones starting from ethyl 2-fluoro-2-propynoate.

Fluorinated building blocks, including derivatives of propiolic acid, are increasingly utilized in the total synthesis of complex molecules. researchgate.net Their incorporation can be a key step in achieving the desired biological activity or in facilitating specific chemical transformations. The use of small, functionalized cyclopropyl (B3062369) building blocks, which can be derived from propiolate-type precursors, has been demonstrated in advanced synthetic sequences. researchgate.net Although specific examples detailing the use of ethyl 2-fluoro-2-propynoate in a completed total synthesis are not readily found in the literature, its potential as a versatile C3-synthon for introducing fluorine and an ester handle into complex scaffolds is clear. The development of new synthetic methods using such fluorinated building blocks is an active area of research, promising future applications in the assembly of novel and potent bioactive compounds. researchgate.net

Synthesis of Diverse Heterocyclic Compounds

In the Development of Functional Materials

The unique electronic properties and reactivity of ethyl fluoropropiolate make it a key component in the design of advanced functional materials. Its ability to introduce fluorine and a polymerizable or reactive site into a molecular framework is leveraged in the creation of specialized polymers and in the formulation of high-performance energy storage solutions.

Fluorinated polymers are a class of materials renowned for their exceptional properties, including low surface energy, high thermal stability, chemical resistance, and weatherability. sciengine.comresearchgate.net These characteristics stem from the high energy of the carbon-fluorine bond, one of the strongest in organic chemistry. wikipedia.org The synthesis of these materials can be broadly achieved through two primary routes: the polymerization of fluorine-containing monomers or the post-polymerization fluorination of a non-fluorinated parent polymer. researchgate.net

Ethyl fluoropropiolate serves as a valuable precursor for the first route. The presence of the alkyne group allows it to act as a monomer or comonomer in various polymerization reactions. For instance, it can be utilized in the synthesis of side-chain fluorinated polymers, where the fluoro-ester moiety is introduced as a pendant group onto a polymer backbone. sciengine.com This approach allows for the convenient production of polymers with tailored properties, as the main chain can be selected for its mechanical characteristics while the fluorinated side chains impart the desired surface and stability properties. researchgate.net Free-radical polymerization, a common technique for producing acrylic polymers, is one of the methods that can be adapted for monomers derived from or incorporating the ethyl fluoropropiolate structure. sciengine.commdpi.com

Polymer Synthesis StrategyDescriptionRelevance to Ethyl FluoropropiolateReference
Polymerization of Fluoro-monomersDirect polymerization of monomers that already contain fluorine atoms. This is the most common route for commercial fluoropolymers.Ethyl fluoropropiolate can act as or be converted into a fluoro-monomer for polymerization, introducing fluorine into the side chain. researchgate.net
Chemical Modification of PolymersIntroducing fluorine atoms or fluoro-containing groups onto an existing non-fluorinated polymer backbone.Less direct, but the reactivity of the alkyne could potentially be used to graft the molecule onto a functionalized polymer. researchgate.net
Side-Chain FluorinationA specific strategy where fluoro-containing groups are attached as pendant side chains to the main polymer backbone, offering broad structural diversity.This is a primary application pathway, allowing the synthesis of polymers like fluorinated poly(meth)acrylates with controlled properties. sciengine.comresearchgate.net

The performance of lithium secondary batteries, particularly at low temperatures, is heavily dependent on the properties of the electrolyte. nasa.govenergy.gov The electrolyte, typically a lithium salt dissolved in a mixture of organic carbonate solvents, can suffer from increased viscosity and reduced ionic conductivity at sub-zero temperatures, leading to poor rate capability. nasa.govenergy.gov

Linear carboxylates, such as ethyl propionate (B1217596) (EP), have been investigated as co-solvents to improve the low-temperature performance of lithium-ion batteries due to their low melting points and viscosities. researchgate.netszcheerchem.com The introduction of fluorine into these ester solvents can further enhance their properties. Fluorination can improve the oxidative stability of the electrolyte and contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is crucial for long cycle life. nih.gov

Research into monofluorinated ethyl propionate isomers has shown that the position of the fluorine atom significantly impacts the physical and electrochemical properties of the solvent. researchgate.net While ethyl fluoropropiolate itself is an unsaturated ester, its saturated analogue, ethyl 3-fluoropropionate (E3FP), demonstrates the benefits of fluorination. researchgate.net Compared to non-fluorinated ethyl propionate, fluorinated versions can exhibit higher relative permittivities and lead to higher ionic conductivities in LiPF6 solutions, which is beneficial for battery performance. researchgate.net The use of fluorinated ester co-solvents represents a key strategy for developing electrolytes that enable Li-ion batteries to operate effectively across a wider temperature range, a critical requirement for applications like electric vehicles. nasa.govnih.gov

Electrolyte Solvent/Co-solventKey PropertiesImpact on Li-ion Battery PerformanceReference
Ethyl Propionate (EP)Low melting point (-73.6°C), low viscosity.Improves low-temperature performance by enhancing Li+ migration rate and electrolyte conductivity. energy.govszcheerchem.com
Ethyl 3-Fluoropropionate (E3FP)Higher relative permittivity and ionic conductivity compared to some non-fluorinated isomers.Improves discharge capacities when used as a co-solvent. researchgate.net
Methyl (2,2,2-trifluoroetyl) carbonate (FEMC)Low melting point (-66.7°C), contributes to stable SEI formation.Can improve cycling performance and passivate the cathode surface, though it may increase internal resistance due to lower conductivity. energy.govnih.gov

As Enabling Reagents in Organofluorine Chemistry

Organofluorine chemistry focuses on the synthesis and properties of compounds containing carbon-fluorine bonds. wikipedia.org These compounds have widespread applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgrsc.org The development of versatile fluorinated "building blocks," or synthons, is essential for the efficient construction of complex fluorine-containing molecules.

A synthon is an idealized fragment of a molecule used in synthetic planning. In practice, it corresponds to a real chemical reagent that provides that fragment to a growing molecule. Ethyl fluoropropiolate is an exemplary fluorinated synthon. It provides a three-carbon chain containing a fluorine atom at a key position, along with an ester and an alkyne group that serve as handles for subsequent chemical transformations.

The synthesis of novel fluorinated compounds often relies on methods like halofluorination, where a halogen and a fluorine atom are added across a double bond to create versatile intermediates. nih.govresearchgate.net These intermediates can then be transformed into a variety of other small molecules. nih.gov Similarly, ethyl fluoropropiolate can be used in reactions such as Michael additions, cycloadditions, or transition-metal-catalyzed couplings to build larger, more complex structures. Its utility is analogous to other specialized building blocks, such as α,α-difluoro-oxetanes, which are prized for their potential as drug scaffolds but are challenging to synthesize. nus.edu.sg The availability of reagents like ethyl fluoropropiolate provides chemists with a reliable and direct route to incorporate the F-C-C=C-COOEt motif, accelerating the discovery of new fluorinated drugs and materials.

The selective introduction of fluorine can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Therefore, having methods to strategically place fluorine atoms within a diverse range of chemical scaffolds is of paramount importance in fields like drug discovery. wikipedia.orgnih.gov

Ethyl fluoropropiolate is an excellent reagent for this purpose. The high reactivity of its carbon-carbon triple bond allows it to participate in a wide array of organic reactions, effectively "stitching" the fluorine-containing fragment into a larger molecular framework. For example, it can undergo [3+2] cycloaddition reactions with azides to form fluorinated triazoles, or Diels-Alder reactions to form fluorinated six-membered rings. This strategic introduction allows chemists to fine-tune the properties of a target molecule. Many commercial pesticides and pharmaceuticals owe their efficacy to the presence of one or more fluorine atoms, which were incorporated using specific fluorinated reagents during their synthesis. nih.gov The use of ethyl fluoropropiolate provides a predictable and controllable method for embedding a fluorine atom adjacent to an electron-withdrawing group, a common structural motif in bioactive compounds.

Strategy for Fluorine IntroductionDescriptionExample Reagent(s)Reference
HalofluorinationElectrophilic addition of a halogen and fluorine across an alkene double bond.N-halosuccinimides (NBS, NIS) and a fluoride (B91410) source (e.g., Deoxo-Fluor®). nih.govresearchgate.net
Nucleophilic FluorinationDisplacement of a leaving group with a fluoride ion source.Potassium fluoride, Deoxyfluorinating reagents. nih.gov
Use of Fluorinated Building BlocksIncorporating a pre-fluorinated molecule (synthon) into a larger structure.(Trifluoromethyl)trimethylsilane, Ethyl fluoropropiolate. wikipedia.org
Catalytic Difluorocarbene InsertionA copper-catalyzed reaction that inserts a CF2 group into a molecule, for example, converting an epoxide to an oxetane.Copper catalyst with an organofluorine precursor. nus.edu.sg

Future Directions and Emerging Research Areas

Exploration of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for the synthesis of fluorinated compounds is a critical area of contemporary chemical research. mit.edursc.org Traditional fluorination methods often involve harsh reagents and conditions, prompting the search for greener alternatives. chemistryjournals.net For instance, the synthesis of related compounds like ethyl 2-fluorohexanoate has been achieved using potassium fluoride (B91410) and a phase-transfer catalyst, offering a pathway that avoids more hazardous reagents. orgsyn.org Similarly, research into the synthesis of other esters, such as ethyl propanoate and ethyl oleate, highlights a move towards catalytic processes, renewable feedstocks, and waste valorization to enhance sustainability. patsnap.comrsc.orgucp.pt

Future research in the synthesis of ethyl fluoropropiolate is expected to focus on several key areas:

Catalytic Fluorination: The use of transition metal catalysts, such as those based on nickel or copper, is a promising avenue for the development of more efficient and selective fluorination reactions. nih.govmdpi.com These methods could potentially allow for the direct and milder introduction of fluorine into the propiolate backbone.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and process control for reactions involving potentially hazardous reagents or intermediates. Applying flow chemistry to the synthesis of ethyl fluoropropiolate could lead to more sustainable and industrially viable production methods.

Biocatalysis: The use of enzymes to catalyze chemical transformations is a cornerstone of green chemistry. chemistryjournals.net The SinFonia project, funded by the EU, is exploring the use of engineered bacteria to produce fluorinated compounds, which could one day provide a bio-based route to precursors for ethyl fluoropropiolate. mit.edu

Discovery of Unprecedented Reactivity Patterns

Ethyl fluoropropiolate's unique combination of an electron-withdrawing fluorine atom and a reactive alkyne moiety makes it a versatile substrate for exploring novel chemical transformations. Its reactivity in cycloaddition reactions is a particularly promising area of research for the synthesis of complex fluorinated heterocycles. nih.gov

Future research is anticipated to uncover unprecedented reactivity in several key reaction classes:

Cycloaddition Reactions: The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime candidate for exploring the reactivity of ethyl fluoropropiolate. libretexts.orglibretexts.orgyoutube.com Its electron-deficient nature makes it an excellent dienophile for reactions with electron-rich dienes, potentially leading to the synthesis of novel fluorinated cyclohexene (B86901) derivatives. libretexts.org Further exploration of [2+2] and [4+2] cycloadditions could also yield new classes of fluorinated carbocycles and heterocyles. sandiego.edu

Synthesis of Novel Heterocycles: The development of new methods for the synthesis of fluorinated heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. Ethyl fluoropropiolate can serve as a key building block in the construction of various heterocyclic systems through reactions like the synthesis of fluorinated 3-pyrroline (B95000) aminals via palladium catalysis. acs.org

Ligand-Controlled Regiodivergent Synthesis: Recent advances in ligand-controlled catalysis allow for the selective synthesis of different constitutional isomers from the same starting materials. acs.org Applying these principles to reactions involving ethyl fluoropropiolate could enable the controlled synthesis of a diverse range of α-tertiary and quaternary fluorinated compounds.

Advanced Computational Modeling for Predictive Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govresearchgate.netresearchgate.net By modeling reaction pathways and transition states, researchers can gain deep insights into the factors that control reaction outcomes. mit.edumdpi.com

For ethyl fluoropropiolate, advanced computational modeling can be applied to:

Elucidate Reaction Mechanisms: DFT calculations can be used to map the potential energy surfaces of reactions involving ethyl fluoropropiolate, identifying the lowest energy pathways and the structures of key intermediates and transition states. nih.gov This is particularly valuable for understanding the stereochemical and regiochemical outcomes of cycloaddition reactions. libretexts.org

Predict Reactivity and Selectivity: Computational models can predict how changes in substrates, reagents, and reaction conditions will affect the reactivity and selectivity of reactions involving ethyl fluoropropiolate. This predictive power can accelerate the discovery of new reactions and the optimization of existing ones.

Design Novel Catalysts: By understanding the interactions between ethyl fluoropropiolate and potential catalysts at a molecular level, researchers can design new and more effective catalysts for its transformation into valuable products.

Integration into Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and designing safer chemicals. chemistryjournals.netpatsnap.com Ethyl fluoropropiolate, as a fluorinated building block, has the potential to contribute to the development of more sustainable chemical processes.

Future research will likely focus on integrating ethyl fluoropropiolate into green chemistry frameworks in the following ways:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product is a key principle of green chemistry. The use of ethyl fluoropropiolate in cycloaddition and other addition reactions can lead to high atom economy.

Use of Benign Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a major goal of green chemistry. chemistryjournals.net Research into conducting reactions with ethyl fluoropropiolate in such solvents will be crucial.

Development of Recyclable Catalysts: The use of heterogeneous or recyclable homogeneous catalysts can significantly reduce waste and improve the sustainability of chemical processes. rsc.org Developing such catalysts for reactions involving ethyl fluoropropiolate will be an important area of future research.

Synthesis of Environmentally Benign Products: The unique properties of fluorinated compounds can be leveraged to design products that are more durable, efficient, and less harmful to the environment. nih.gov Ethyl fluoropropiolate can serve as a starting material for the synthesis of such next-generation materials and chemicals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for propiolic acid, fluoro-, ethyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed carbonylative coupling of fluoroacetylene derivatives with ethyl alcohol. Optimal conditions include PdCl₂ (5 mol%) and CuI (4 mol%) as a co-catalyst, with K₂CO₃ as a base under reflux for 2 hours . Alternative methods involve esterification of fluorinated propiolic acid using acid chlorides or coupling agents like DCC/DMAP .
  • Data : Under optimized Pd/Cu catalysis, yields exceed 70% for analogous ferrocene-propiolic esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H NMR^1 \text{H NMR} to identify ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and triple bond signals (δ 2.8–3.2 ppm). 13C NMR^{13} \text{C NMR} confirms the ester carbonyl (δ 165–170 ppm) and sp-hybridized carbons (δ 75–90 ppm). IR spectroscopy detects C≡C stretches (~2100 cm⁻¹) and ester C=O (~1740 cm⁻¹). High-resolution mass spectrometry (HR-ESI-MS) validates molecular ion peaks .

Q. How does the fluoro substituent influence the reactivity of the triple bond in nucleophilic additions?

  • Methodology : The electron-withdrawing fluorine atom increases the electrophilicity of the triple bond, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Kinetic studies using UV-Vis spectroscopy or 19F NMR^{19} \text{F NMR} can track reaction progress .
  • Example : Fluorinated propiolic esters undergo Michael additions with secondary amines 2–3× faster than non-fluorinated analogs .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles) in a fume hood due to volatility (bp: 118–120°C) and flammability (flash point: 23°C). Store under inert gas (N₂/Ar) to prevent polymerization. Spills should be neutralized with alkaline solutions (e.g., NaHCO₃) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective synthesis of α-fluoro-β-amino esters from this compound?

  • Methodology : The Reformatsky reaction with fluorinated esters generates α-fluoro carbanions that react with carbonyl compounds. Density Functional Theory (DFT) simulations reveal transition-state stabilization via fluorine’s inductive effect, favoring (Z)-isomers .
  • Data : Stereoselectivity reaches 85:15 (Z:E) in reactions with aromatic aldehydes .

Q. How can computational modeling predict thermodynamic properties of fluorinated propiolic esters?

  • Methodology : Employ Joback and Crippen group contribution methods to estimate ΔfG° (−445.93 kJ/mol), ΔvapH° (32.84 kJ/mol), and logP (0.519). Molecular dynamics simulations predict solubility (log WS: −0.21) and phase behavior .
  • Validation : Experimental boiling points (366–535 K) align with calculated values within ±5% .

Q. What role do fluorinated propiolic esters play in designing covalent inhibitors for drug discovery?

  • Methodology : The ester’s triple bond acts as a Michael acceptor in cysteine-targeted covalent inhibitors. Kinetic profiling (kinact/KI) using LC-MS/MS quantifies binding efficiency. AlphaFold 3 models predict binding pockets for rational design .
  • Application : Propiolic ester warheads show IC₅₀ values <100 nM in kinase inhibitors (e.g., EGFR-T790M) .

Q. How can asymmetric catalysis be applied to synthesize enantiomerically enriched fluorinated propiolic esters?

  • Methodology : Chiral Pd catalysts (e.g., BINAP-Pd complexes) induce enantioselectivity during alkyne carbonylation. Circular Dichroism (CD) and Mosher ester analysis determine enantiomeric excess (ee >90% reported) .
  • Case Study : Asymmetric synthesis of β-lactam ynamides achieved 92% ee using Cu(I)/O₂ catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.